Superior Erythropoietin (EPO) Induction: Stanozolol vs. Nandrolone Decanoate
In a direct head-to-head comparative study in healthy dogs, stanozolol administration induced a significantly greater elevation in serum erythropoietin (EPO) concentration compared to nandrolone decanoate [1]. The difference was statistically significant (p < 0.05), positioning stanozolol as the more potent hematopoietic stimulator among these two clinically relevant anabolic agents.
| Evidence Dimension | Serum Erythropoietin (EPO) Concentration |
|---|---|
| Target Compound Data | 11.35 ± 1.31 ng/mL |
| Comparator Or Baseline | Nandrolone decanoate: 8.02 ± 0.55 ng/mL |
| Quantified Difference | Stanozolol group EPO levels 41.5% higher than nandrolone group (p < 0.05) |
| Conditions | In vivo study; healthy dogs; subcutaneous administration; 4-week treatment duration |
Why This Matters
For researchers studying erythropoiesis or developing anemia models, stanozolol provides a stronger EPO induction signal than nandrolone decanoate, enabling clearer mechanistic interrogation with potentially smaller cohort sizes.
- [1] Nikahval B, et al. The Effects of Stanozolol and Nandrolone Decanoate Hormones on Erythropoietin and Testosterone Serum Concentrations in Dogs. Iranian Journal of Veterinary Medicine. 2021;15(3):289-298. View Source
